N-Benzyl-2-((1-(2-(Diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H30N4O2S and its molecular weight is 414.57. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- N-Benzyl-2-methyl-4-nitroanilin (BNA) ist ein organischer Kristall mit nichtlinearen optischen (NLO) Eigenschaften .
- Beispielsweise weisen Verbindungen wie (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamid und (S)-N-(Benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidin-2-carboxamid solche Eigenschaften auf .
- Die Säulenchromatographie an Kieselgel mit Petrolether-Ethylacetat-Elution ergab acht Fraktionen aus BNA .
- Beispielsweise zeigte 3-Benzyl(methyl)aminophenylpropan-1-ol, das aus BNA synthetisiert wurde, eine selektive Hydroaminierung von Allylalkoholen und sekundären Allylalkoholen .
Nichtlineare Optische Materialien
Entzündungshemmende und Analgetische Aktivitäten
Anwendungen der Säulenchromatographie
Selektive Hydroaminierungs-Katalysatoren
Verhaltens- und Neurochemische Effekte
Zusammenfassend lässt sich sagen, dass BNA und verwandte Verbindungen eine vielfältige Bandbreite an Anwendungen bieten, von der nichtlinearen Optik bis hin zur medizinischen Chemie. Forscher untersuchen weiterhin ihr Potenzial, und weitere Studien könnten zusätzliche Anwendungen in verschiedenen wissenschaftlichen Bereichen aufzeigen. 🌟
Wirkmechanismus
Target of Action
The compound contains a pyrimidine ring, which is a common feature in many biologically active compounds. Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
The exact mode of action would depend on the specific target of the compound. For instance, if the compound targets an enzyme, it could act as an inhibitor, altering the enzyme’s activity. If it targets a receptor, it could act as an agonist or antagonist, modulating the receptor’s signaling .
Biochemical Pathways
The compound’s effect on biochemical pathways would depend on its specific target and mode of action. For example, if it inhibits an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and affect the downstream processes .
Result of Action
The molecular and cellular effects of the compound would depend on its specific target and mode of action. For example, if it acts as an enzyme inhibitor, it could decrease the production of certain metabolites, affecting cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its activity .
Biologische Aktivität
N-benzyl-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Molecular Formula: C22H30N4O2S
Molecular Weight: 414.57 g/mol
IUPAC Name: N-benzyl-2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Synthesis
The synthesis of this compound involves several steps including the reaction of diethylamine with a cyclopentapyrimidine derivative and subsequent acetamide formation. The detailed synthetic pathway is critical for ensuring the purity and efficacy of the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds in the cyclopentapyrimidine class. For instance, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines, including prostate (DU145) and colon (HT29) cancer cells. The mechanism often involves the inhibition of EGFR tyrosine kinase, which is pivotal in cancer cell proliferation .
Anticonvulsant Activity
Analogous compounds have shown promise as anticonvulsants. For example, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide demonstrated broad-spectrum anticonvulsant activity in several animal models . This suggests that N-benzyl-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide may also possess similar properties worth investigating.
Research Findings
A series of studies have been conducted to evaluate the biological activities associated with this compound:
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of a structurally similar compound in vitro. The results indicated that treatment led to a dose-dependent decrease in cell viability in both DU145 and HT29 cell lines. Molecular docking studies suggested strong binding affinities to EGFR tyrosine kinase, indicating a potential mechanism of action via receptor inhibition.
Case Study 2: Anticonvulsant Screening
In another investigation focusing on anticonvulsant properties, a compound from the same chemical family was tested in various seizure models (MES and PTZ). The results showed significant protection against induced seizures, suggesting that N-benzyl derivatives could be developed into effective anticonvulsants.
Eigenschaften
IUPAC Name |
N-benzyl-2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-3-25(4-2)13-14-26-19-12-8-11-18(19)21(24-22(26)28)29-16-20(27)23-15-17-9-6-5-7-10-17/h5-7,9-10H,3-4,8,11-16H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTSBESHUAJUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.